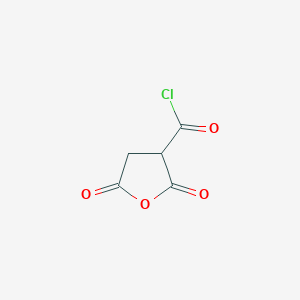
Rubidium(1+),hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium(1+),hydroxide, also known as rubidium hydroxide, is an inorganic compound with the chemical formula RbOH. It consists of rubidium cations (Rb+) and hydroxide anions (OH-). This compound is a colorless solid that is highly caustic and is commercially available as aqueous solutions from a few suppliers . Rubidium hydroxide is a lesser-known member of the alkali metal hydroxides group, which includes compounds like sodium hydroxide and potassium hydroxide .
Preparation Methods
Rubidium hydroxide is typically produced in a laboratory setting by the reaction of rubidium metal with water. The balanced chemical equation for this reaction is:
[ \text{Rb} + \text{H}_2\text{O} \rightarrow \text{RbOH} + \text{H}_2 ]
This reaction signifies the creation of rubidium hydroxide (RbOH) and hydrogen gas (H2) as products . Industrial production methods are not as common due to the availability of more cost-effective alternatives like sodium hydroxide and potassium hydroxide .
Chemical Reactions Analysis
Rubidium hydroxide, like other strong bases, undergoes several types of chemical reactions:
-
Reaction with Acids: : Rubidium hydroxide reacts with acids to form rubidium salts and water. For example: [ \text{RbOH} + \text{HCl} \rightarrow \text{RbCl} + \text{H}_2\text{O} ]
-
Reaction with Carbon Dioxide: : It reacts with carbon dioxide to form rubidium carbonate: [ 2\text{RbOH} + \text{CO}_2 \rightarrow \text{Rb}_2\text{CO}_3 + \text{H}_2\text{O} ]
-
Reaction with Halogens: : Rubidium hydroxide can react with halogens to form rubidium halides. For example: [ 2\text{RbOH} + \text{Cl}_2 \rightarrow 2\text{RbCl} + \text{H}_2\text{O} + \text{O}_2 ]
These reactions typically occur under standard conditions and produce major products like rubidium chloride, rubidium carbonate, and rubidium halides .
Scientific Research Applications
Rubidium hydroxide has found applications in several scientific research fields:
Chemical Synthesis: It is used in the synthesis of other rubidium compounds and as a strong base in organic chemistry.
Analytical Chemistry: Rubidium hydroxide is used in various analytical chemistry applications, including the preparation of rubidium salts.
Specialty Glasses and Ceramics: It is used in the manufacturing of specialty glasses and ceramics.
Energy and Nanotechnology:
Mechanism of Action
Rubidium hydroxide exerts its effects primarily through its strong basicity. It dissociates in water to form rubidium cations (Rb+) and hydroxide anions (OH-), which can then participate in various chemical reactions. The hydroxide ions are highly reactive and can neutralize acids, form precipitates with metal ions, and act as nucleophiles in organic reactions .
Comparison with Similar Compounds
Rubidium hydroxide is similar to other alkali metal hydroxides such as lithium hydroxide, sodium hydroxide, potassium hydroxide, and cesium hydroxide. it is less commonly used due to its higher cost and the availability of more cost-effective alternatives. Here are some comparisons:
Lithium Hydroxide (LiOH): Used in carbon dioxide scrubbers for spacecraft and submarines.
Sodium Hydroxide (NaOH): Widely used in industrial processes, including paper manufacturing and soap production.
Potassium Hydroxide (KOH): Used in the production of biodiesel and as an electrolyte in alkaline batteries.
Cesium Hydroxide (CsOH): Used in organic synthesis and as a catalyst in polymerization reactions .
Rubidium hydroxide’s uniqueness lies in its specific applications in catalysis and specialty glass manufacturing, where its properties offer distinct advantages .
Properties
Molecular Formula |
ORb2 |
|---|---|
Molecular Weight |
186.935 g/mol |
IUPAC Name |
oxygen(2-);rubidium(1+) |
InChI |
InChI=1S/O.2Rb/q-2;2*+1 |
InChI Key |
YIONJVUULJNSMK-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[Rb+].[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)






![potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B13834147.png)


![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)



